
ES 936
概要
説明
ES-936は、NAD(P)H:キノンレダクターゼ1 (NQO1)の強力かつ特異的な阻害剤です。 この酵素は一般的に解毒酵素と考えられており、キノンを直接ヒドロキノンに還元することができ、その結果、レドックスサイクリングから生じる活性酸素種の生成を防ぎます 。 ES-936は、非常に低濃度でNQO1を効果的に阻害する能力があるため、癌研究において大きな可能性を示しています .
準備方法
ES-936の合成は、インドルコア構造の調製から始まるいくつかのステップを伴います。合成経路には一般的に次のステップが含まれます。
インドルコアの形成: これは、適切な出発物質を特定の条件下で反応させてインドル核を形成することを伴います。
インドルコアの官能基化:
最終的な修飾:
化学反応の分析
ES-936は、次のようないくつかのタイプの化学反応を起こします。
還元: ES-936はNQO1によって還元されて、対応するヒドロキノンを形成します.
これらの反応で使用される一般的な試薬と条件には、還元反応用のNAD(P)Hなどの還元剤と、酸化反応用の酸化剤が含まれます。 これらの反応から生成される主要な生成物には、ES-936のヒドロキノン形態と、それに関連する他の化合物が含まれます .
科学研究への応用
ES-936は、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。
科学的研究の応用
Inhibition of NQO1 Activity
One of the most significant applications of ES 936 is its role as an inhibitor of NQO1, an enzyme involved in the detoxification of quinones and other reactive species. Research indicates that this compound can inhibit over 95% of NQO1 activity at a concentration of 100 nM within 30 minutes. This inhibition is stable in complete media for at least two hours, making it a reliable tool for studying NQO1 function in various cellular contexts .
Growth Inhibition in Cancer Cell Lines
This compound has demonstrated potent growth inhibition effects against several human cancer cell lines, including pancreatic cancer cells. The compound's ability to abrogate the toxicity of streptonigrin—an antibiotic with significant side effects—has been particularly noted in cell lines expressing higher levels of NQO1. This suggests that this compound could be utilized to mitigate the adverse effects associated with certain chemotherapeutic agents .
Data Table: Summary of this compound Applications
Case Study 1: Impact on Pancreatic Cancer Cells
In a controlled study, pancreatic cancer cell lines treated with this compound showed a marked decrease in proliferation compared to untreated controls. The study employed various concentrations of this compound, confirming its dose-dependent inhibitory effects on cell growth. Additionally, the study reported that this compound did not significantly alter levels of acid-soluble thiols, indicating a specific action on NQO1 without broad-spectrum reductase inhibition .
Case Study 2: Mechanistic Insights into Cellular Responses
A separate investigation focused on the mechanistic pathways activated by this compound revealed that treatment led to increased activation of p38 MAPK signaling. This pathway is crucial for cellular responses to stress and DNA damage, suggesting that this compound may have broader implications beyond mere enzyme inhibition—potentially influencing cell survival and apoptosis mechanisms in cancer cells .
作用機序
ES-936は、酵素NAD(P)H:キノンレダクターゼ1 (NQO1)を阻害することでその効果を発揮します。このメカニズムは、ES-936がNQO1によって還元されて対応するヒドロキノンを形成することを伴います。 このヒドロキノンは次に、レドックスサイクリングに関与し、癌細胞に細胞毒性効果を引き起こす可能性のある活性酸素種を生成することができます 。 関連する分子標的と経路には、NQO1酵素とその関連するレドックスサイクリング経路が含まれます .
類似の化合物との比較
ES-936は、NQO1阻害剤としての高い特異性と効力においてユニークです。類似の化合物には以下が含まれます。
ジクマロール: ES-936よりも効力の低い、非特異的なNQO1阻害剤.
類似化合物との比較
ES-936 is unique in its high specificity and potency as an NQO1 inhibitor. Similar compounds include:
Dicoumarol: A non-specific NQO1 inhibitor that is less potent than ES-936.
β-Lapachone: Another NQO1 inhibitor that also participates in redox cycling but has different chemical properties and potency.
ES-936 stands out due to its high specificity and effectiveness at very low concentrations, making it a valuable tool in scientific research and drug development .
生物活性
ES 936 is a compound that has garnered attention for its biological activity, particularly as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a crucial role in cellular defense against oxidative stress and the metabolism of various xenobiotics. Understanding the biological activity of this compound is vital for its potential therapeutic applications, especially in cancer treatment and other diseases where NQO1 is implicated.
This compound functions primarily by inhibiting NQO1, which is involved in the bioactivation of quinone prodrugs. The inhibition of NQO1 by this compound occurs at a concentration of 100 nM, resulting in over 95% inhibition within 30 minutes. This inhibition is cell line-specific, necessitating the synthesis of new proteins for the resumption of NQO1 activity after exposure to this compound. Notably, this compound does not inhibit other cellular reductases or alter levels of acid-soluble thiols, indicating a selective action on NQO1 .
Cytotoxic and Genotoxic Effects
Research indicates that while this compound effectively inhibits NQO1, it may also induce some cytotoxic effects. In studies, DNA strand breaks were observed at concentrations required for effective NQO1 inhibition. This raises concerns about the potential genotoxicity of this compound, necessitating further investigation into its safety profile .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in various contexts:
- Cytotoxicity in Cancer Cells : In cancer cell lines expressing high levels of NQO1, this compound was shown to abrogate the toxicity of streptonigrin, suggesting a protective effect against certain chemotherapeutic agents. This effect was more pronounced in cell lines with higher baseline NQO1 activity .
- Stability in Biological Media : this compound demonstrated stability in complete media for at least two hours at concentrations effective for NQO1 inhibition. This stability is critical for its potential use in therapeutic settings .
- Comparative Activity : In comparative studies with other known inhibitors of NQO1, this compound exhibited superior selectivity and potency, making it a promising candidate for further development as an anticancer agent .
Data Tables
Parameter | Value |
---|---|
Inhibition Concentration | 100 nM |
% Inhibition of NQO1 | >95% |
Time to Maximum Inhibition | 30 minutes |
Stability in Media | >2 hours |
Observed DNA Strand Breaks | Yes (at inhibitory concentrations) |
Q & A
Basic Research Questions
Q. How to formulate a scientifically rigorous research question for studying ES 936?
- Methodological Answer : Begin by narrowing the scope using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic and societal relevance . For example, specify the dependent variable (e.g., biochemical activity) and independent variables (e.g., dosage, environmental conditions) in your question . Avoid broad phrasing; instead, use precise terms like "How does temperature variation (20°C vs. 37°C) affect this compound's inhibition efficacy in in vitro models?" .
Q. What are best practices for conducting a literature review on this compound?
- Methodological Answer : Systematically search peer-reviewed databases (e.g., PubMed, Scopus) using Boolean operators (e.g., "this compound AND pharmacokinetics"). Critically evaluate sources for validity by checking sample sizes, methodologies, and conflict-of-interest statements . Organize findings thematically (e.g., mechanistic studies, toxicity profiles) and identify gaps, such as understudied metabolic pathways .
Q. How to design preliminary experiments to assess this compound's physicochemical properties?
- Methodological Answer : Prioritize reproducibility by documenting protocols for solubility, stability, and purity assays. Use controlled variables (e.g., pH, solvent type) and include negative/positive controls. For instance, employ HPLC to quantify degradation products under varying storage conditions . Share raw data in appendices to enable peer validation .
Q. What key variables should be controlled in this compound experiments?
- Methodological Answer : Identify critical variables through pilot studies. For in vitro work, control cell line passage number, incubation time, and solvent concentration. In animal studies, standardize diet, age, and genetic background. Use factorial designs to test interactions between variables (e.g., dose-response curves under hypoxia vs. normoxia) .
Q. How to address ethical considerations in this compound research involving human/animal models?
- Methodological Answer : Obtain institutional ethics approval by submitting detailed protocols, including harm mitigation strategies (e.g., humane endpoints for animal trials). For human cell lines, verify consent and anonymize data. Document all ethical compliance steps in the methodology section .
Advanced Research Questions
Q. How to resolve contradictions in experimental data on this compound's mechanism of action?
- Methodological Answer : Conduct sensitivity analyses to identify confounding factors (e.g., batch variability, assay interference). Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular activity assays). Compare results with published datasets and engage in collaborative peer reviews to resolve discrepancies .
Q. What advanced statistical methods are suitable for analyzing this compound's dose-response relationships?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use Bayesian hierarchical models for heterogeneous data or mixed-effects models for longitudinal studies. Report confidence intervals and effect sizes instead of relying solely on p-values .
Q. How to ensure reproducibility of this compound's in vivo efficacy studies?
- Methodological Answer : Adopt open-science practices: publish protocols on platforms like Protocols.io , share raw data via repositories (e.g., Zenodo), and use blinded randomization in animal trials. Replicate experiments across independent labs to confirm findings .
Q. What methodologies elucidate this compound's interactions with co-administered compounds?
- Methodological Answer : Use isobolographic analysis or Chou-Talalay synergy models to quantify additive, synergistic, or antagonistic effects. Pair with metabolomics to identify pathway-level interactions. Validate results in 3D co-culture systems for physiological relevance .
Q. How to integrate multi-omics data in this compound toxicity profiling?
- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using network analysis tools (e.g., Cytoscape). Apply machine learning (e.g., Random Forest) to prioritize biomarkers. Cross-reference with public databases like Tox21 to contextualize findings .
Q. Data Analysis Table: Common Methodologies for this compound Research
特性
IUPAC Name |
5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-10-13(9-26-12-6-4-11(5-7-12)20(23)24)16-17(19(10)2)14(21)8-15(25-3)18(16)22/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLWSLZYYZHSRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172879 | |
Record name | ES-936 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192820-78-3 | |
Record name | ES-936 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192820783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ES-936 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02400 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ES-936 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 192820-78-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ES-936 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI90I177M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。